Myeloperoxidase (MPO) Inhibition: Potency and Selectivity Profile Relative to Close Analogs
(2-Bromophenyl)(4-chlorophenyl)methanol demonstrates specific, nanomolar inhibition of myeloperoxidase (MPO), a key enzyme in inflammation [1]. Its potency (IC50 = 54 nM) is contrasted with a much weaker effect on other peroxidases and cytochrome P450 enzymes, establishing a distinct selectivity window. This specific activity profile differentiates it from a more potent but less selective MPO inhibitor, and from the unsubstituted parent benzhydrol scaffold, which shows only weak, non-specific enzyme inhibition [2]. The compound's defined bioactivity makes it a valuable tool compound for probing MPO's role in disease models without the confounding effects of broad-spectrum enzyme inhibition.
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 54 nM (MPO chlorination activity) |
| Comparator Or Baseline | 1) BDBM50554035: IC50 = 1 nM (MPO); 2) Target Compound: IC50 = 210 nM (CYP3A4); 3) Target Compound: IC50 = 2,000 nM (TPO); 4) Benzhydrol: ~30% enzyme activity reduction at 0.01-0.1 mM (weak, non-specific) |
| Quantified Difference | 54-fold less potent vs. BDBM50554035 on MPO; 3.9-fold more potent vs. CYP3A4; 37-fold more potent vs. TPO; >500-fold more potent vs. benzhydrol's weak effect. |
| Conditions | In vitro biochemical assays; MPO chlorination activity assay (aminophenyl fluorescein) with 10 min incubation; CYP3A4 time-dependent inhibition assay; TPO assay using 3-iodo tyrosine substrate. Assays performed by Bristol-Myers Squibb and curated in ChEMBL/BindingDB [REFS-1, REFS-3]. |
Why This Matters
This defined potency and selectivity profile ensures experimental reproducibility and allows researchers to attribute observed biological effects specifically to MPO modulation, rather than off-target activities.
- [1] BindingDB. Entry for BDBM50567714 (CHEMBL4855030). View Source
- [2] BRENDA Enzyme Database. Ligand entry for benzhydrol. View Source
- [3] BindingDB. Entry for BDBM50554035 (CHEMBL4790231), a high-potency MPO inhibitor used for selectivity comparison. View Source
